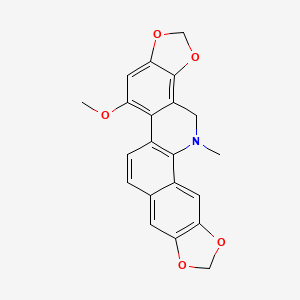
Dihydrochelirubine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrochelirubine is a benzophenanthridine alkaloid that is dihydrosanguinarine bearing a methoxy substituent at position 10. It has a role as a metabolite. It derives from a dihydrosanguinarine.
科学的研究の応用
Medicinal Applications
Dihydrochelirubine exhibits notable pharmacological properties, making it a subject of interest in medicinal chemistry.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against bacteria responsible for respiratory infections, highlighting its potential as a therapeutic agent in treating such conditions .
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models. This property suggests its potential use in managing inflammatory diseases, such as arthritis or inflammatory bowel disease .
- Pain Relief : this compound may also contribute to analgesic effects, providing relief from pain. Its application in traditional medicine for pain management supports this potential .
Agricultural Applications
In agriculture, this compound's role is primarily linked to its effects on plant health and pest resistance.
- Pest Resistance : Studies have demonstrated that compounds like this compound can enhance a plant's resistance to pests and diseases. This characteristic is valuable for developing natural pest control methods, reducing reliance on synthetic pesticides .
- Plant Growth Regulation : Research suggests that this compound may influence plant growth patterns, promoting healthier development and increased yields in crops such as California poppy .
Biochemical Research
This compound serves as a significant compound in biochemical studies, particularly in understanding metabolic pathways.
- Biosynthesis Studies : The biosynthetic pathway of this compound involves specific enzymes unique to the California poppy. Understanding these pathways can lead to insights into alkaloid production and genetic engineering for enhanced production of beneficial compounds .
- Transcriptional Regulation : Investigations into how this compound biosynthesis is regulated at the transcriptional level provide valuable knowledge for genetic manipulation aimed at increasing yield and efficacy of medicinal compounds derived from plants .
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Plant Science evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
In an experimental model of arthritis, this compound demonstrated a marked reduction in inflammatory markers compared to control groups. This finding supports its potential therapeutic use in inflammatory conditions .
Data Table
The following table summarizes key properties and applications of this compound:
| Property | Description | Application Area |
|---|---|---|
| Antimicrobial Activity | Effective against various pathogens | Medicinal Chemistry |
| Anti-inflammatory Effects | Reduces inflammation in animal models | Therapeutics |
| Pain Relief | Provides analgesic effects | Pain Management |
| Pest Resistance | Enhances plant resistance to pests | Agriculture |
| Plant Growth Regulation | Influences growth patterns for healthier crops | Agricultural Science |
| Biosynthesis Studies | Involvement in metabolic pathways for alkaloid production | Biochemical Research |
特性
CAS番号 |
28342-26-9 |
|---|---|
分子式 |
C21H17NO5 |
分子量 |
363.4 g/mol |
IUPAC名 |
15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21-octaene |
InChI |
InChI=1S/C21H17NO5/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22/h3-7H,8-10H2,1-2H3 |
InChIキー |
JPXUJRDPZQUCNV-UHFFFAOYSA-N |
SMILES |
CN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |
正規SMILES |
CN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















